2-Isobutyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine
Description
2-Isobutyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine is a nitrogen-containing heterocyclic compound featuring a pyrrolo[3,4-d]pyrimidine core substituted with a methyl group at position 6 and an isobutyl group at position 2. This scaffold is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and other bioactive molecules.
Properties
Molecular Formula |
C11H16N4 |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
6-methyl-2-(2-methylpropyl)pyrrolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C11H16N4/c1-7(2)4-10-13-9-6-15(3)5-8(9)11(12)14-10/h5-7H,4H2,1-3H3,(H2,12,13,14) |
InChI Key |
UTTIJVNHCSZAQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC2=CN(C=C2C(=N1)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isobutyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. For instance, the preparation might involve the use of acyl (bromo)acetylenes and propargylamine, followed by intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they would likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Isobutyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrrolo[3,4-d]pyrimidine core.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide or acetonitrile, and catalysts like cesium carbonate .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s properties for specific applications .
Scientific Research Applications
2-Isobutyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Isobutyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. This inhibition can lead to altered cell cycle progression and induction of apoptosis in cancer cells . Molecular docking studies have confirmed its binding to the active site of CDK2 through essential hydrogen bonding interactions .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key analogs of 2-Isobutyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine and their properties:
*Molecular weight calculated from formula.
Key Observations :
- Alkyl Chain Effects : The propyl group in 85250-97-1 increases molecular weight compared to the target compound’s isobutyl group, which may introduce steric effects. Isobutyl’s branching could enhance metabolic stability over linear chains .
Biological Activity
2-Isobutyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound belonging to the pyrrolo[3,4-d]pyrimidine class. Its unique structural features, including an isobutyl group at the 2-position and a methyl group at the 6-position, suggest potential biological activities that warrant detailed investigation. This article reviews its biological activity, synthesis methods, and potential therapeutic applications based on current research findings.
- Molecular Formula : C₁₁H₁₆N₄
- Molecular Weight : 204.27 g/mol
- CAS Number : 1710847-10-1
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The complexity of these reactions allows for modifications that can enhance its biological activities. Various synthetic pathways have been explored to optimize yield and purity while maintaining the compound's structural integrity.
Research indicates that compounds within the pyrrolo[3,4-d]pyrimidine class often exhibit enzyme inhibition capabilities, making them candidates for therapeutic applications. Specifically, studies have shown that this compound may interact with various biological targets, including:
- Enzymes involved in metabolic pathways.
- Receptors linked to cellular signaling.
Antioxidant and Anticancer Activities
Preliminary studies suggest that derivatives of pyrrolo[3,4-d]pyrimidines exhibit significant antioxidant properties. For instance, compounds similar to this compound have shown promising results in inhibiting oxidative stress markers in vitro. Additionally, some studies indicate potential anticancer activities due to their ability to inhibit specific kinases associated with tumor growth.
Case Studies
-
Antioxidant Activity Assessment :
In a study evaluating the antioxidant potential of various pyrimidine derivatives, compounds structurally related to this compound demonstrated high activity levels (71–82%) compared to standard antioxidants like Trolox. The presence of specific functional groups was found to enhance this activity significantly. -
Enzyme Inhibition Studies :
A comparative analysis revealed that certain derivatives exhibited IC50 values indicating potent enzyme inhibition capabilities. For instance:- Compound A (related structure) showed an IC50 of 1.1 μM against lipoxygenase.
- Compound B exhibited moderate activity with an IC50 of 10.7 μM.
Comparative Analysis Table
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Isobutyl and methyl substitutions | Antioxidant; potential anticancer |
| Pyrazolo[3,4-d]pyrimidine | Contains a pyrazole ring | Anticancer properties |
| Pyrimido[4,5-d]pyrimidine | Similar fused ring system | Antiviral and anticancer activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
